

1H NMR Analysis of N-Isopropyl-4-nitrobenzenesulfonamide: A Comparative Guide

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Compound of Interest

Compound Name:	<i>N-Isopropyl-4-nitrobenzenesulfonamide</i>
Cat. No.:	B1348438

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **N-Isopropyl-4-nitrobenzenesulfonamide**. Due to the limited availability of a fully assigned public spectrum for this specific compound, this guide presents a detailed comparison with closely related analogues, offering valuable insights into its structural characterization.

This guide summarizes the expected 1H NMR spectral data for **N-Isopropyl-4-nitrobenzenesulfonamide** and compares it with the experimental data of N-isopropyl-4-methylbenzenesulfonamide and 4-nitrobenzenesulfonamide. This comparative approach allows for a robust prediction and interpretation of the target molecule's spectrum.

Comparative 1H NMR Data

The following table outlines the experimental 1H NMR data for the comparative compounds and the predicted data for **N-Isopropyl-4-nitrobenzenesulfonamide**. Chemical shifts (δ) are reported in parts per million (ppm), multiplicities are abbreviated (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet), and coupling constants (J) are in Hertz (Hz).

Compound	Aromatic Protons (ortho to SO2)	Aromatic Protons (meta to SO2)	Isopropyl CH	Isopropyl CH3	NH Proton	Solvent
N-Isopropyl-4-nitrobenzenesulfonamide (Predicted)	~8.4 ppm (d, J ≈ 9 Hz)	~8.1 ppm (d, J ≈ 9 Hz)				
N-isopropyl-4-methylbenzenesulfonamide[1]	7.74 ppm (d, J = 8.3 Hz)	7.32 ppm (d, J = 8.0 Hz)	3.45 ppm (m)	1.07 ppm (d, J = 6.6 Hz)	4.95 ppm (d, J = 7.9 Hz)	CDCl3
4-Nitrobenzenesulfonamide[2][3]	8.43 ppm (d)	8.10 ppm (d)	-	-	7.77 ppm (s)	DMSO-d6

Experimental Protocol

The following provides a general methodology for the acquisition of a ^1H NMR spectrum for sulfonamide compounds, applicable to **N-Isopropyl-4-nitrobenzenesulfonamide**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the sulfonamide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
- The choice of solvent is critical, as it can influence the chemical shifts, particularly of the NH proton.

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

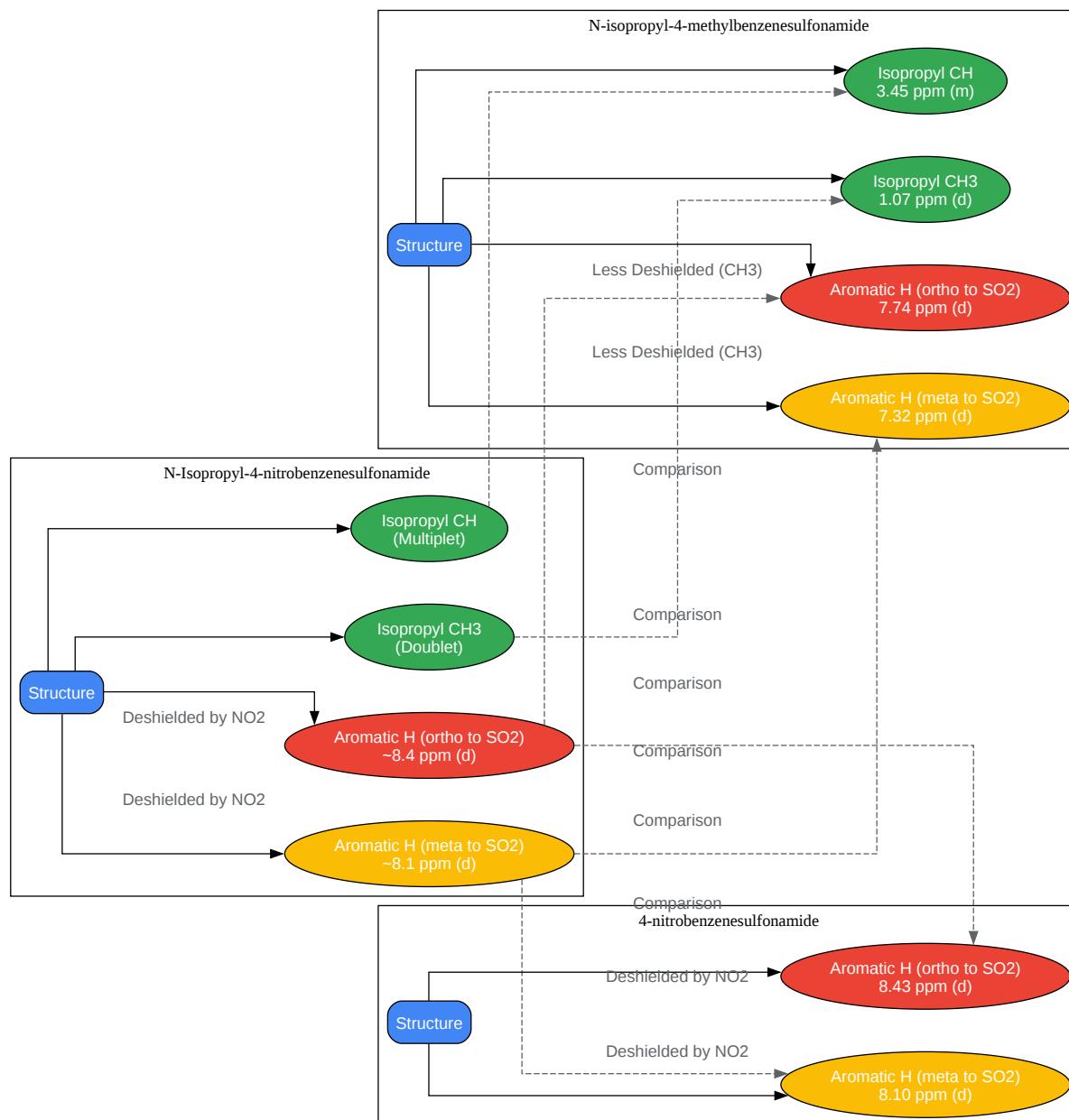
- The ^1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
- A standard pulse program for a one-dimensional proton spectrum should be utilized.
- The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).
- An appropriate number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
- The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.

3. Data Processing:

- The raw data (Free Induction Decay, FID) should be Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum should be phased and baseline corrected.
- The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
- Integration of the signals should be performed to determine the relative number of protons corresponding to each peak.
- Coupling constants (J -values) should be measured from the splitting patterns of the signals.

Structural Interpretation and Comparison

The predicted ^1H NMR spectrum of **N-Isopropyl-4-nitrobenzenesulfonamide** can be understood by analyzing the electronic effects of its functional groups and comparing it to the provided analogues.



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Figure 1. Comparison of ¹H NMR signals.

The strong electron-withdrawing nature of the nitro group (-NO₂) in **N-Isopropyl-4-nitrobenzenesulfonamide** is expected to cause a significant downfield shift (to a higher ppm value) of the aromatic protons compared to the methyl-substituted analogue. The aromatic protons ortho to the sulfonamide group will appear as a doublet due to coupling with the meta protons, and vice versa. The chemical shifts of these aromatic protons are predicted to be very similar to those in 4-nitrobenzenesulfonamide.

The isopropyl group protons will exhibit a characteristic pattern: a multiplet (septet if well-resolved) for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The chemical shifts of these protons are expected to be similar to those in N-isopropyl-4-methylbenzenesulfonamide. The NH proton of the sulfonamide group typically appears as a singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

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